molecular formula C15H20O4S B1468346 3-((3-Tert-butoxy-3-oxopropylthio)methyl)benzoic acid CAS No. 1354652-72-4

3-((3-Tert-butoxy-3-oxopropylthio)methyl)benzoic acid

Cat. No.: B1468346
CAS No.: 1354652-72-4
M. Wt: 296.4 g/mol
InChI Key: DTRDQQBNWROZLY-UHFFFAOYSA-N
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Description

3-((3-Tert-butoxy-3-oxopropylthio)methyl)benzoic acid is an organic compound that belongs to the class of benzoic acid derivatives This compound is characterized by the presence of a tert-butoxy group, an oxopropylthio group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Tert-butoxy-3-oxopropylthio)methyl)benzoic acid can be achieved through several synthetic routes. One common method involves the copper-catalyzed oxidative coupling of benzyl cyanides with tert-butyl hydroperoxide. This reaction is typically conducted at elevated temperatures, around 80°C, to facilitate the formation of the desired benzoic acid derivative .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidative coupling reactions using similar reagents and conditions as those employed in laboratory synthesis. The process is optimized for higher yields and efficiency, ensuring the compound’s availability for various applications.

Chemical Reactions Analysis

Types of Reactions

3-((3-Tert-butoxy-3-oxopropylthio)methyl)benzoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with LiAlH4 can produce alcohols .

Scientific Research Applications

3-((3-Tert-butoxy-3-oxopropylthio)methyl)benzoic acid has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((3-Tert-butoxy-3-oxopropylthio)methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 3-Tert-butoxybenzoic acid
  • 3-Oxopropylthio benzoic acid
  • Tert-butyl benzoate

Uniqueness

3-((3-Tert-butoxy-3-oxopropylthio)methyl)benzoic acid is unique due to the combination of its tert-butoxy, oxopropylthio, and benzoic acid moieties. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

IUPAC Name

3-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]sulfanylmethyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4S/c1-15(2,3)19-13(16)7-8-20-10-11-5-4-6-12(9-11)14(17)18/h4-6,9H,7-8,10H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTRDQQBNWROZLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCSCC1=CC(=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Into a 500-mL round bottom flask, was placed a solution of 3-(mercaptomethyl)benzoic acid (12 g, 71.43 mmol, 1.00 equiv) in acetonitrile (200 mL), tert-butyl acrylate (60 mL), and DBU (21.7 g, 142.76 mmol, 2.00 equiv). The resulting solution was stirred overnight at 80° C. in an oil bath. The resulting mixture was concentrated under vacuum. The resulting solution was diluted with 200 mL of water and adjusted to pH 2-3 with 10% hydrochloric acid. The resulting solution was extracted with 3×200 mL of ethyl acetate and the organic layers combined. The mixture was dried over anhydrous sodium sulfate and concentrated under vacuum. The residue was applied onto a silica gel column and eluted with petroleum ether/ethyl acetate (50:1) to give 10.5 g (47%) of 3-((3-tert-butoxy-3-oxopropylthio)methyl)benzoic acid as red oil. 1H-NMR (300 MHz, CDCl3, ppm): δ 8.08 (s, 1H), 8.04 (d, J=7.8 Hz, 1H), 7.62 (d, J=7.8 Hz, 1H), 7.46 (t, 1H), 3.81 (s, 2H), 2.68 (t, 2H), 2.50 (t, 2H), 1.48 (s, 9H). MS (ES, m/z): 295 [M−H]−.
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
21.7 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 3-(mercaptomethyl)benzoic acid (12 g, 71.43 mmol, 1.00 equiv) in acetonitrile (200 mL) was added tert-butyl acrylate (60 mL) and DBU (21.7 g, 142.76 mmol, 2.00 equiv) and the solution was stirred overnight at 80° C. in an oil bath. The resulting mixture was concentrated under vacuum, diluted with 200 mL of water and then adjusted to pH 2˜3 with 10% hydrochloric acid. This was extracted with 3×200 mL of ethyl acetate and the organic layers combined, dried over anhydrous sodium sulfate and then concentrated under vacuum. The residue was applied onto a silica gel column and eluted with petroleum ether/ethyl acetate (50:1) to afford 10.5 g (47%) of 3-((3-tert-butoxy-3-oxopropylthio)methyl)benzoic acid as red oil. 1H-NMR (300 MHz, CDCl3, ppm): δ 8.08 (s, 1H), 8.04 (d, J=7.8 Hz, 1H), 7.62 (d, J=7.8 Hz, 1H), 7.46 (t, 1H), 3.81 (s, 2H), 2.68 (t, 2H), 2.50 (t, 2H), 1.48 (s, 9H). MS (ES, m/z): 295 [M−H]−.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
21.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-((3-Tert-butoxy-3-oxopropylthio)methyl)benzoic acid
Reactant of Route 2
3-((3-Tert-butoxy-3-oxopropylthio)methyl)benzoic acid
Reactant of Route 3
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3-((3-Tert-butoxy-3-oxopropylthio)methyl)benzoic acid
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3-((3-Tert-butoxy-3-oxopropylthio)methyl)benzoic acid
Reactant of Route 5
3-((3-Tert-butoxy-3-oxopropylthio)methyl)benzoic acid
Reactant of Route 6
3-((3-Tert-butoxy-3-oxopropylthio)methyl)benzoic acid

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